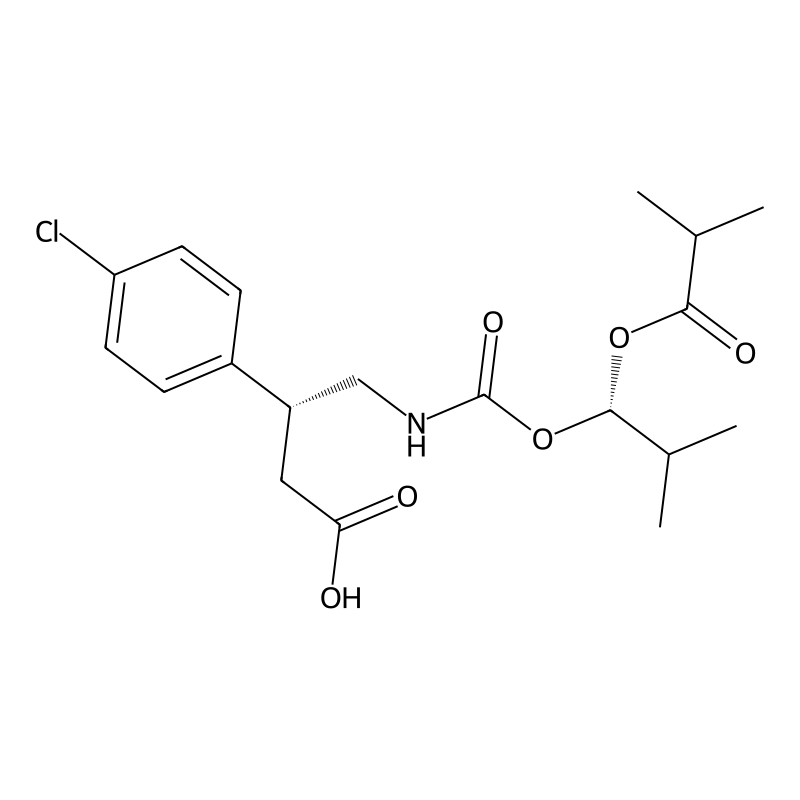

Arbaclofen Placarbil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Arbaclofen placarbil (CAS: 847353-30-4) is a rationally designed, transport-mediated prodrug of R-baclofen, a potent GABA-B receptor agonist. It was specifically engineered to overcome the severe pharmacokinetic limitations of traditional racemic baclofen and R-baclofen, namely their narrow window of absorption in the upper small intestine and rapid systemic clearance[1]. By utilizing high-capacity nutrient transporters such as the monocarboxylate type 1 transporter (MCT-1) expressed throughout the gastrointestinal tract, arbaclofen placarbil enables robust absorption even in the colon[1]. This unique transport mechanism, followed by rapid enzymatic cleavage by human carboxylesterase-2 (hCE-2) into the active moiety, makes it a critical precursor for sustained-release formulation development and advanced pharmacokinetic modeling[1].

Substituting arbaclofen placarbil with standard R-baclofen or racemic baclofen fundamentally compromises formulation strategies requiring sustained or extended drug delivery [1]. Standard baclofen relies on active transport mechanisms localized strictly to the upper gastrointestinal tract; consequently, any unabsorbed drug reaching the large intestine is essentially wasted, precluding effective extended-release dosage forms[1]. In contrast, arbaclofen placarbil's structural modification allows it to be absorbed efficiently across the entire intestinal tract, including the colon [1]. Using standard baclofen in a sustained-release matrix results in sub-therapeutic plasma levels and high peak-to-trough fluctuations, whereas arbaclofen placarbil ensures continuous absorption and stable systemic exposure, making it the mandatory choice for extended-release applications[1].

Enhanced Colonic Absorption for Sustained-Release Compatibility

A primary limitation of R-baclofen is its poor absorption in the lower gastrointestinal tract. Arbaclofen placarbil overcomes this via transporter-mediated uptake. In vivo studies demonstrate that intracolonic administration of arbaclofen placarbil yields significantly higher systemic exposure to R-baclofen compared to administering the active moiety directly [1]. Specifically, arbaclofen placarbil achieved a 5-fold higher R-baclofen exposure in rats and a 12-fold higher exposure in monkeys compared to the intracolonic administration of standard R-baclofen [1].

| Evidence Dimension | Colonic Absorption (Systemic R-baclofen exposure) |

| Target Compound Data | 5-fold (rats) to 12-fold (monkeys) increase in R-baclofen exposure |

| Comparator Or Baseline | Intracolonic R-baclofen (poor colonic absorption) |

| Quantified Difference | 500% to 1200% improvement in systemic exposure |

| Conditions | Intracolonic administration in rat and monkey models |

Enables the development of sustained-release formulations by ensuring the active moiety continues to be absorbed as the dosage form transits into the colon.

High Bioavailability in Extended-Release Formulations

Because standard baclofen is not absorbed in the large intestine, extended-release formulations of the parent drug exhibit poor bioavailability. Arbaclofen placarbil, due to its pan-intestinal absorption profile, maintains high bioavailability even when formulated for slow release [1]. In canine models, sustained-release formulations of arbaclofen placarbil achieved a systemic R-baclofen bioavailability of up to 68%, effectively prolonging exposure and minimizing the peak-to-trough plasma fluctuations characteristic of immediate-release baclofen [1].

| Evidence Dimension | Sustained-Release Bioavailability |

| Target Compound Data | Up to 68% bioavailability in SR formulations |

| Comparator Or Baseline | Standard baclofen SR formulations (historically unsuccessful due to negligible colonic absorption) |

| Quantified Difference | Achievement of 68% bioavailability vs. formulation failure for parent drug |

| Conditions | Sustained-release formulation administered in dog models |

Validates the compound's utility as a precursor for advanced dosage forms designed to reduce dosing frequency and mitigate concentration-dependent side effects.

MCT-1 Mediated Transport and hCE-2 Cleavage

The pharmacokinetic advantage of arbaclofen placarbil is driven by its affinity for the monocarboxylate type 1 transporter (MCT-1) and subsequent rapid biotransformation[1]. In vitro assays using LLC-PK1 cells expressing MCT-1 showed that arbaclofen placarbil actively competes with natural substrates like lactate, exhibiting an IC50 of 1.1 mM [1]. Following absorption, it is rapidly and efficiently cleaved into R-baclofen by human carboxylesterase-2 (hCE-2), an enzyme highly expressed in human intestinal cells, ensuring low systemic exposure to the intact prodrug[1].

| Evidence Dimension | Transporter Affinity (MCT-1) |

| Target Compound Data | IC50 of 1.1 mM for lactate uptake inhibition |

| Comparator Or Baseline | R-baclofen (relies on different, upper-GI specific transporters) |

| Quantified Difference | Distinct MCT-1 mediated uptake pathway enabling pan-intestinal absorption |

| Conditions | In vitro LLC-PK1 cell assay expressing MCT-1 |

Provides a predictable, transporter-driven absorption mechanism that formulation scientists can leverage to bypass the narrow absorption window of traditional GABA-B agonists.

Development of Sustained-Release GABA-B Agonist Formulations

Arbaclofen placarbil is the required starting material for researchers developing extended-release oral dosage forms, as its pan-intestinal and colonic absorption profile overcomes the strict upper-GI restriction of standard baclofen [1].

Pharmacokinetic Modeling of Prodrug Transport

Ideal as a reference compound in studies investigating MCT-1 mediated drug transport and hCE-2 enzymatic cleavage in the gastrointestinal tract, providing a validated model for overcoming narrow absorption windows [1].

Mitigation of Peak-Dose Toxicity in Neurological Models

Used in preclinical models of spasticity and GERD where stable, continuous plasma concentrations of R-baclofen are necessary to avoid the sedative side effects associated with the high Cmax of immediate-release baclofen [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Drug Indication

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Metabotropic glutamate receptor family

GABA (metabotropic)

GABBR [HSA:2550 9568] [KO:K04615]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

84-88% renal elimination as R-baclofen. Less than 1% fecal elimination. (2)

Radioactive labeling has shown AP to be widely distributed throughout the body. Tissue distribution occurs mostly to the kidneys and liver.

Blood clearance of an IV bolus of AR in rats resulted in a total blood clearance of 15.81 ± 10.2 L/h/kg in rats. In comparison, blood clearance of an IV bolus of R-baclofen in rats, monkeys, and dogs, resulted in half lives ranging from 1.6-3.4hours, with total blood clearances reported to be 0.51± 0.13L/h/kg in rats, 0.31±0.11L/h/kg in monkeys, and 0.24L±0.01L/h/kg in dogs. (2) In studied utilizing radioactive tracers attached to R-baclofen, 97% of radioactivity was recovered in the urine.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Vakil NB, Huff FJ, Cundy KC. Randomised clinical trial: arbaclofen placarbil in gastro-oesophageal reflux disease--insights into study design for transient lower sphincter relaxation inhibitors. Aliment Pharmacol Ther. 2013 Jul;38(2):107-17. doi: 10.1111/apt.12363. Epub 2013 May 30. PubMed PMID: 23721547.

3: Borthwick L. Adulthood: Life lessons. Nature. 2012 Nov 1;491(7422):S10-1. PubMed PMID: 23136653.

4: Healy A, Rush R, Ocain T. Fragile X syndrome: an update on developing treatment modalities. ACS Chem Neurosci. 2011 Aug 17;2(8):402-10. doi: 10.1021/cn200019z. Epub 2011 Mar 22. Review. PubMed PMID: 22860169; PubMed Central PMCID: PMC3369755.

5: van der Pol R, Benninga MA, Smout AJ. Emerging therapies for GERD. J Pediatr Gastroenterol Nutr. 2011 Dec;53 Suppl 2:S10-1. Review. PubMed PMID: 22235450.

6: Hagerman R, Lauterborn J, Au J, Berry-Kravis E. Fragile X syndrome and targeted treatment trials. Results Probl Cell Differ. 2012;54:297-335. doi: 10.1007/978-3-642-21649-7_17. Review. PubMed PMID: 22009360; PubMed Central PMCID: PMC4114775.

7: Nance PW, Huff FJ, Martinez-Arizala A, Ayyoub Z, Chen D, Bian A, Stamler D. Efficacy and safety study of arbaclofen placarbil in patients with spasticity due to spinal cord injury. Spinal Cord. 2011 Sep;49(9):974-80. doi: 10.1038/sc.2011.43. Epub 2011 May 17. PubMed PMID: 21577221.

8: Vakil NB, Huff FJ, Bian A, Jones DS, Stamler D. Arbaclofen placarbil in GERD: a randomized, double-blind, placebo-controlled study. Am J Gastroenterol. 2011 Aug;106(8):1427-38. doi: 10.1038/ajg.2011.121. Epub 2011 Apr 26. PubMed PMID: 21519360.

9: Storr MA. What is nonacid reflux disease? Can J Gastroenterol. 2011 Jan;25(1):35-8. PubMed PMID: 21258666; PubMed Central PMCID: PMC3027332.

10: Kim GH. Arbaclofen placarbil decreases reflux with good tolerability in patients with gastroesophageal reflux disease (am j gastroenterol 2010;105:1266-1275). J Neurogastroenterol Motil. 2010 Oct;16(4):444-5. doi: 10.5056/jnm.2010.16.4.444. Epub 2010 Oct 30. PubMed PMID: 21103431; PubMed Central PMCID: PMC2978402.

11: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Sep;32(7):517-48. doi: 10.1358/mf.2010.32.7.1549223. PubMed PMID: 21069103.

12: Froestl W. Chemistry and pharmacology of GABAB receptor ligands. Adv Pharmacol. 2010;58:19-62. doi: 10.1016/S1054-3589(10)58002-5. PubMed PMID: 20655477.

13: Johnson DA, Levy BH 3rd. Evolving drugs in gastroesophageal reflux disease: pharmacologic treatment beyond proton pump inhibitors. Expert Opin Pharmacother. 2010 Jun;11(9):1541-8. doi: 10.1517/14656566.2010.482932. Review. PubMed PMID: 20450445.

14: Gerson LB, Huff FJ, Hila A, Hirota WK, Reilley S, Agrawal A, Lal R, Luo W, Castell D. Arbaclofen placarbil decreases postprandial reflux in patients with gastroesophageal reflux disease. Am J Gastroenterol. 2010 Jun;105(6):1266-75. doi: 10.1038/ajg.2009.718. Epub 2009 Dec 29. PubMed PMID: 20040914.

15: Lal R, Sukbuntherng J, Tai EH, Upadhyay S, Yao F, Warren MS, Luo W, Bu L, Nguyen S, Zamora J, Peng G, Dias T, Bao Y, Ludwikow M, Phan T, Scheuerman RA, Yan H, Gao M, Wu QQ, Annamalai T, Raillard SP, Koller K, Gallop MA, Cundy KC. Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen. J Pharmacol Exp Ther. 2009 Sep;330(3):911-21. doi: 10.1124/jpet.108.149773. Epub 2009 Jun 5. PubMed PMID: 19502531.

Explore Compound Types